2-(oxan-4-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide
Description
2-(oxan-4-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide is a complex organic compound that features a unique combination of an oxane ring and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Properties
IUPAC Name |
2-(oxan-4-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-18(14-15-9-12-25-13-10-15)22-20-19(16-6-2-1-3-7-16)21-17-8-4-5-11-23(17)20/h1-8,11,15H,9-10,12-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEMSESHUSVODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxan-4-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide typically involves a multi-step process. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the oxane ring: The oxane ring can be introduced via a nucleophilic substitution reaction, where a suitable oxane derivative reacts with the imidazo[1,2-a]pyridine intermediate.
Acetamide formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(oxan-4-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(oxan-4-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(oxan-4-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. This can lead to downstream effects on cellular pathways, resulting in the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-phenylimidazo[1,2-a]pyridine: Lacks the oxane ring and acetamide group, but shares the core imidazo[1,2-a]pyridine structure.
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide: Similar but without the oxane ring.
2-(oxan-4-yl)acetamide: Contains the oxane ring and acetamide group but lacks the imidazo[1,2-a]pyridine moiety.
Uniqueness
The uniqueness of 2-(oxan-4-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the oxane ring and the imidazo[1,2-a]pyridine moiety allows for a broader range of interactions with biological targets and greater versatility in chemical reactions compared to its similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
